molecular formula C5H4BrN3 B8346344 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE

2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE

Cat. No.: B8346344
M. Wt: 186.01 g/mol
InChI Key: MBGJQVXRVKGADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cycloaddition reaction . The bromination of the resulting pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may utilize continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties.

Properties

Molecular Formula

C5H4BrN3

Molecular Weight

186.01 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)acetonitrile

InChI

InChI=1S/C5H4BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,4H2

InChI Key

MBGJQVXRVKGADC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1Br)CC#N

Origin of Product

United States

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